

molecular weight of Ethyl 3,4-dimethylpent-2-enoate

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Compound of Interest

Compound Name: Ethyl 3,4-dimethylpent-2-enoate

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Technical Guide: Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ethyl 3,4-dimethylpent-2-enoate**, a valuable ester in organic synthesis. This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes relevant spectroscopic data for characterization.

Chemical and Physical Properties

Ethyl 3,4-dimethylpent-2-enoate is an unsaturated ester with the molecular formula $C_9H_{16}O_2$.^{[1][2]} It exists as (E) and (Z) stereoisomers. The following table summarizes its key quantitative data.

Property	Value	Source
Molecular Weight	156.22 g/mol	[1][3]
Molecular Formula	C9H16O2	[1][2]
IUPAC Name	ethyl (E)-3,4-dimethylpent-2-enoate / ethyl (Z)-3,4-dimethylpent-2-enoate	[1][3]
Synonyms	ethyl 3,4-dimethyl-2-pentenoate	[2][4]
Mass Spectrometry (m/z)	Top Peak: 111, Third Highest: 156	[1]

Synthesis of Ethyl 3,4-dimethylpent-2-enoate

A common and effective method for the synthesis of **Ethyl 3,4-dimethylpent-2-enoate** is the Horner-Wadsworth-Emmons reaction. This process involves the reaction of triethylphosphonoacetate with 3-methyl-2-butanone.

Experimental Protocol

The following protocol is adapted from a literature source.[4]

Materials:

- Sodium hydride (NaH)
- Diglyme
- Triethylphosphonoacetate
- 3-Methyl-2-butanone
- Ether
- Anhydrous magnesium sulfate (MgSO4)

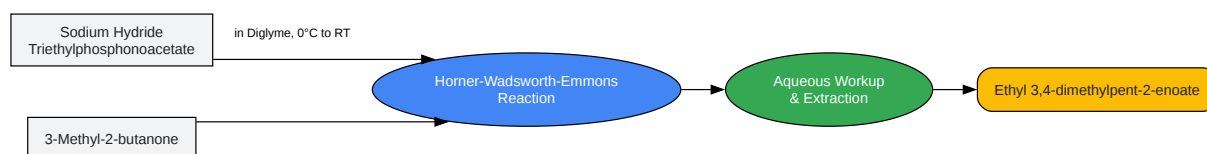
- Water

Procedure:

- A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in an ice bath (approximately 0°C) under a nitrogen atmosphere.
- Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the suspension.
- The mixture is stirred for 30 minutes.
- 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise.
- The reaction mixture is stirred at ambient temperature for three hours.
- After cooling, the mixture is cautiously diluted with a large excess of water.
- The product is extracted with ether.
- The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to yield the final product.

Yield: 7.1 g (91%)

Synthesis Workflow



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Caption: Horner-Wadsworth-Emmons synthesis of **Ethyl 3,4-dimethylpent-2-enoate**.

Spectroscopic Data

Characterization of the synthesized **Ethyl 3,4-dimethylpent-2-enoate** can be performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

- ^1H NMR (CDCl_3):
 - δ 1.08 [6H, d, $J=7$ Hz, $(\text{CH}_3)_2\text{CH}$]
 - δ 1.30 (3H, t, $J=7$ Hz, $\text{CH}_3\text{CH}_2\text{O}$)
 - δ 2.15 (3H, d, $J=1.5$ Hz, $\text{CH}_3\text{C=}$)
 - δ 4.15 (2H, q, $J=7$ Hz, $\text{CH}_3\text{CH}_2\text{O}$)
 - δ 5.68 (1H, br.s, CH=C)

Infrared (IR) Spectroscopy[4]

- Neat:
 - 1705 cm^{-1} (C=O)
 - 1640 cm^{-1} (C=C)
 - 1385 and 1365 cm^{-1} [$(\text{CH}_3)_2\text{C}$]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- The mass spectrum shows a top peak at m/z 111 and a third highest peak at m/z 156, which corresponds to the molecular ion.[1]

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References

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